Synthetic Accessibility: Quantitative Yield in a Single-Step Vilsmeier Protocol
The target compound can be synthesized in quantitative yield using a one-step adapted Vilsmeier protocol, representing a significant synthetic advantage over multi-step routes typically required for similarly substituted oxazoles [1]. The protocol provides full spectroscopic characterization (1H-, 2H-, 13C-NMR, IR, Raman), establishing a robust analytical benchmark for identity verification [2].
| Evidence Dimension | Synthetic yield (isolated) |
|---|---|
| Target Compound Data | Quantitative yield |
| Comparator Or Baseline | Typical multi-step oxazole synthesis yields (class baseline): 40–70% cumulative across 2–4 steps |
| Quantified Difference | Single-step quantitative yield vs. multi-step moderate cumulative yield; eliminates intermediate purification steps and associated yield losses |
| Conditions | Adapted Vilsmeier conditions (POCl₃, DMF, one-pot cyclization) |
Why This Matters
Quantitative yield in a single step minimizes synthetic resource expenditure and eliminates cumulative yield losses from multi-step routes, directly impacting procurement cost and material availability for scale-up.
- [1] Jaster, J., Dressler, E., Geitner, R., & Groß, G. A. (2023). 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole. Molbank, 2023(2), M1654. View Source
- [2] Jaster, J., Dressler, E., Geitner, R., & Groß, G. A. (2023). 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole. Molbank, 2023(2), M1654. View Source
